molecular formula C8H8BrNO2 B1302078 Ethyl 6-bromopyridine-2-carboxylate CAS No. 21190-88-5

Ethyl 6-bromopyridine-2-carboxylate

Cat. No. B1302078
M. Wt: 230.06 g/mol
InChI Key: OONBOXSIWCBAHZ-UHFFFAOYSA-N
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Patent
US07855218B2

Procedure details

6-Bromo-2-pyridinecarboxylic acid (925 mg, 4.95 mmol) (Aldrich) was dissolved in hydrochloric acid/ethanol (1.25 M, 20 ml) and stirred under reflux for 3 h. Then the solvent was evaporated under reduced pressure. The remaining residue was taken up with DCM and washed with saturated aqueous NaHCO3 solution. Evaporation of the solvent afforded the title compound (1.045 g, 92%). The material was used in the following step without any further purification; 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.1-8.0 (m, 1H), 7.8-7.5 (m, 2H), 4.4 (q, 2H), 1.4 (t, 3H).
Quantity
925 mg
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.Cl.[CH2:12](O)[CH3:13]>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:12][CH3:13])=[O:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
925 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Name
hydrochloric acid ethanol
Quantity
20 mL
Type
reactant
Smiles
Cl.C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.045 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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